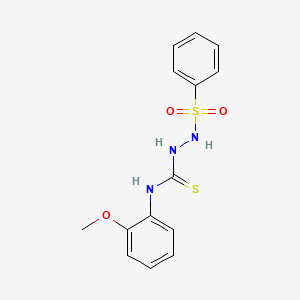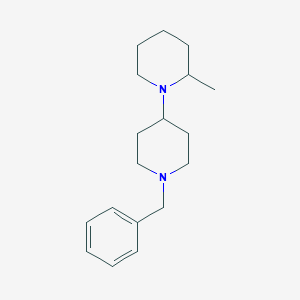
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(trans-4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1980s by Pfizer researchers and has since been used in various scientific studies to investigate the endocannabinoid system and its effects on the body.
Mecanismo De Acción
CP 55,940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily located in the brain and immune system, respectively. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and immune function. It has also been shown to have potential neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CP 55,940 in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, its use is limited by its potential for abuse and its lack of selectivity for other targets, which can lead to off-target effects.
Direcciones Futuras
There are many potential future directions for the study of CP 55,940 and its potential therapeutic applications. One area of focus is the development of more selective agonists and antagonists of the CB1 and CB2 cannabinoid receptors, which could lead to more targeted therapies for various disorders. Another area of focus is the investigation of the potential synergistic effects of CP 55,940 with other compounds, such as opioids, which could lead to more effective pain management strategies. Finally, there is a growing interest in the use of CP 55,940 and other synthetic cannabinoids as research tools for investigating the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of CP 55,940 involves the reaction of 3-(3-chlorophenyl)-cyclohexanol with 3-(3-hydroxyphenyl)-propanoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with trans-4-hydroxycyclohexylamine to form the final product. The purity of CP 55,940 can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CP 55,940 has been widely used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been shown to act as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c22-16-5-1-3-14(11-16)20(15-4-2-6-19(25)12-15)13-21(26)23-17-7-9-18(24)10-8-17/h1-6,11-12,17-18,20,24-25H,7-10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMCVVWKSZBTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-hydroxycyclohexyl)-3-(3-hydroxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B6004865.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)
![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-2-piperidinone](/img/structure/B6004893.png)

![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)
![N-(3,5-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6004907.png)
![N-[5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6004914.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)